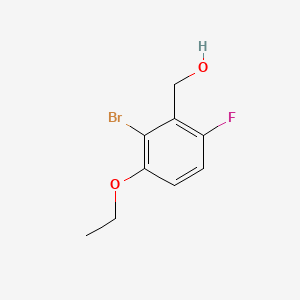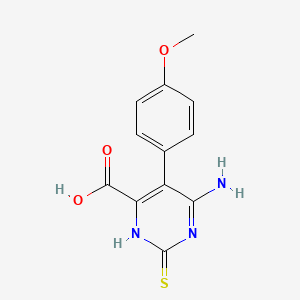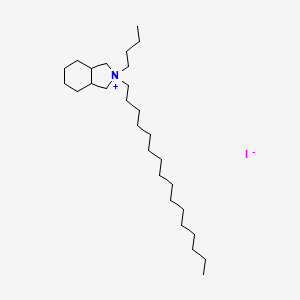
2-Butyl-2-hexadecyloctahydro-1H-isoindol-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is a complex organic compound with a unique structure It belongs to the class of isoindoles, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted cyclohexanone with a hexadecylamine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated isoindole derivatives.
Substitution: Formation of halogenated isoindole derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole involves its interaction with specific molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, its structure may enable it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
- 2-Hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
- 2-Butyl-2-octyl-1,3,3a,4,5,6,7,7a-octahydroisoindole
Uniqueness
2-Butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindole is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes or hydrophobic environments is desired. Additionally, its specific substitution pattern on the isoindole ring differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.
Propiedades
Número CAS |
7356-92-5 |
|---|---|
Fórmula molecular |
C28H56IN |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
2-butyl-2-hexadecyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide |
InChI |
InChI=1S/C28H56N.HI/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-20-24-29(23-6-4-2)25-27-21-18-19-22-28(27)26-29;/h27-28H,3-26H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YYXQMXSERSXSCX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1(CC2CCCCC2C1)CCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
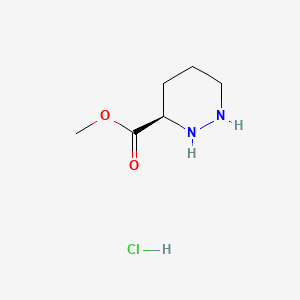
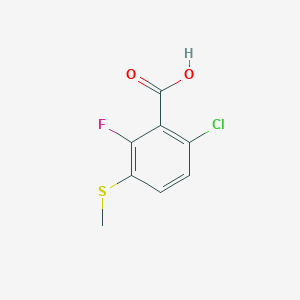


![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)

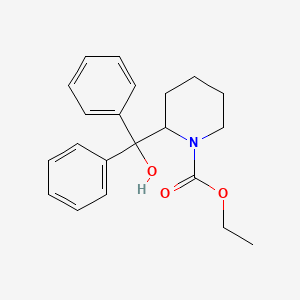

![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
